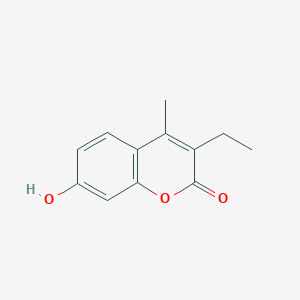

3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

Descripción general

Descripción

3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by its chromen-2-one core structure, substituted with ethyl, hydroxy, and methyl groups at specific positions. Coumarins are widely found in nature and have been used in various applications, including medicinal, industrial, and agricultural fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For instance, 7-hydroxy-4-methyl coumarin can be synthesized by reacting resorcinol with ethyl acetoacetate in the presence of sulfuric acid . The reaction is typically carried out at elevated temperatures to facilitate the formation of the coumarin ring.

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Green chemistry approaches, such as solvent-free reactions and the use of environmentally friendly catalysts, are also being explored to make the production process more sustainable .

Análisis De Reacciones Químicas

Reaction Conditions and Catalysts

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| AlCl₃ (3 eq.) | Benzene | Reflux | 8 | 76 | |

| Trifluoroacetic acid | TFA | Reflux | 2 | 80 | |

| H₂SO₄ (conc.) | Solvent-free | 0–20°C | 24 | 90 |

-

Optimal conditions : Trifluoroacetic acid (TFA) as both catalyst and solvent achieves 95% yield with reduced byproducts at 0.95 equivalents of ethyl acetoacetate .

-

Mechanism : Involves (1) transesterification, (2) cyclization via Friedel-Crafts alkylation, and (3) dehydration (Figure 1) 7.

Oxidation Reactions

The phenolic (-OH) and carbonyl (C=O) groups are primary reaction sites:

Oxidation of Phenolic Group

-

Product : Quinone derivatives via hydroxyl-to-carbonyl conversion.

Oxidation of Chromenone Core

-

Reagents : Ozone or H₂O₂/UV light.

-

Product : Epoxidation or hydroxylation at the α,β-unsaturated carbonyl system.

Reduction Reactions

The carbonyl group undergoes selective reduction:

Reduction with NaBH₄/LiAlH₄

-

Conditions : Anhydrous THF or Et₂O, 0°C → RT.

-

Product : Dihydrocoumarin derivatives (e.g., 3-ethyl-7-hydroxy-4-methylchroman-2-one) .

Electrophilic Substitution

The aromatic ring undergoes halogenation and nitration:

Bromination

-

Reagents : Br₂/FeBr₃ or NBS.

-

Position : C-6 or C-8 due to directing effects of -OH and -OCH₃ groups .

Nitration

-

Conditions : HNO₃/H₂SO₄ at 0°C.

-

Product : 6-nitro or 8-nitro derivatives, separable via chromatography .

Etherification

-

Reagents : Alkyl halides (e.g., CH₃I) in alkaline medium.

-

Product : 7-alkoxy derivatives (e.g., 7-methoxy-4-methyl-3-ethylcoumarin).

Esterification

-

Reagents : Acid chlorides (e.g., acetyl chloride).

-

Product : 7-acyloxy derivatives with enhanced lipophilicity.

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Antimicrobial Properties

Research indicates that coumarin derivatives, including 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one, exhibit significant antimicrobial activity. A study highlighted the efficacy of coumarins against various bacterial strains, suggesting their potential as therapeutic agents in treating infections . The structure of coumarins allows for modifications that enhance their bioactivity.

2. Anticancer Activity

Coumarins have been recognized for their anticancer properties. Specific derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. For instance, studies involving 7-hydroxycoumarin derivatives revealed their ability to target cancer cells selectively, making them candidates for further development as anticancer drugs .

3. Antioxidant Effects

The antioxidant capabilities of this compound contribute to its potential in preventing oxidative stress-related diseases. Research has demonstrated that coumarin derivatives can scavenge free radicals effectively, which is crucial for developing nutraceuticals aimed at enhancing health and longevity .

Agricultural Applications

1. Pesticidal Properties

Coumarins have been explored for their pesticidal activities. Studies have shown that certain derivatives can act as effective biopesticides against pests and pathogens affecting crops. The ability of this compound to inhibit the growth of harmful organisms positions it as a valuable compound in sustainable agriculture .

2. Plant Growth Regulators

Some coumarin derivatives have been identified as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in developing eco-friendly agricultural practices .

Materials Science Applications

1. Fluorescent Probes

The unique fluorescence properties of coumarin derivatives make them suitable for use in fluorescent probes and dyes. This compound can be utilized in various optical applications due to its strong fluorescence under UV light, which is beneficial in biological imaging and sensor technologies .

2. Optical Materials

Coumarins are being investigated for their potential use in optical materials due to their photostability and ability to absorb UV light. This application extends to the development of advanced materials for photonic devices .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it can modulate enzyme activity and interact with cellular receptors, leading to its observed pharmacological effects .

Comparación Con Compuestos Similares

Similar Compounds

7-hydroxy-4-methylcoumarin: Lacks the ethyl group at the 3-position.

4-methyl-2H-chromen-2-one: Lacks both the ethyl and hydroxy groups.

3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one: Contains an additional methyl group at the 8-position.

Uniqueness

3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one, a member of the coumarin family, exhibits a wide range of biological activities that have garnered significant interest in pharmacological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Coumarins

Coumarins are a class of compounds known for their diverse biological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. The specific compound in focus, this compound, is characterized by its unique substitution pattern which enhances its reactivity and biological efficacy.

The biological activity of this compound is attributed to several mechanisms:

-

Enzyme Inhibition : This compound has been shown to inhibit key enzymes such as:

- Protein Tyrosine Phosphatase 1B (PTP1B) : Modulates insulin signaling pathways.

- Acetylcholinesterase : Potentially beneficial in treating Alzheimer's disease by enhancing cholinergic transmission.

- Monoamine Oxidase : May contribute to neuroprotective effects by preventing oxidative stress.

-

Cellular Interaction : It interacts with various cell receptors and disrupts cellular processes, leading to:

- Inhibition of cancer cell proliferation.

- Reduction of inflammation through modulation of immune responses.

Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies have demonstrated its ability to scavenge free radicals and protect cells from oxidative damage. This property is particularly relevant in neuroprotection and the prevention of chronic diseases associated with oxidative stress.

Anti-inflammatory Effects

In vivo studies have indicated that this compound possesses potent anti-inflammatory properties. For instance, it has been tested using the carrageenan-induced paw edema model in rats, showing a significant reduction in paw swelling compared to control groups.

| Compound | Dose (mg/kg) | Paw Diameter (mm) Before Treatment | Paw Diameter (mm) After Treatment |

|---|---|---|---|

| Control | - | 5.00 | 5.13 |

| Standard (Diclofenac) | 100 | 5.00 | 3.26 |

| This compound | 30 | 5.00 | 3.95 |

Antimicrobial Activity

Research indicates that coumarin derivatives, including this compound, exhibit antimicrobial activity against various bacterial and fungal strains. Its efficacy varies based on the concentration and specific pathogens targeted.

Case Studies

- Neuroprotective Effects : In a study examining the neuroprotective potential of various coumarins, this compound demonstrated significant protective effects against neuronal death induced by oxidative stress in cultured neurons.

- Cancer Research : Preclinical trials have shown that this compound can inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. Its role in modulating signaling pathways associated with cancer progression is under investigation.

Dosage and Toxicity

The biological effects of this compound are dose-dependent:

- Low Doses : Exhibit anti-inflammatory and antioxidant effects.

- High Doses : Can lead to adverse effects such as hepatotoxicity and gastrointestinal disturbances.

Metabolic Pathways

Research indicates that this compound undergoes biotransformation primarily through cytochrome P450 enzymes, which facilitate its elimination from the body while also potentially activating or deactivating its biological effects.

Propiedades

IUPAC Name |

3-ethyl-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-9-7(2)10-5-4-8(13)6-11(10)15-12(9)14/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZKRVHQFPBHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C=C(C=C2)O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90419965 | |

| Record name | 3-ethyl-7-hydroxy-4-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53666-71-0 | |

| Record name | 3-ethyl-7-hydroxy-4-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.